5-Bromo-3-fluorothiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that contains both bromine and fluorine atoms attached to a thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method involves the direct bromination of 3-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxylic acid depends on its specific application. In biochemical studies, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxylic acid
- 3-Fluorothiophene-2-carboxylic acid
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Uniqueness
5-Bromo-3-fluorothiophene-2-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the thiophene ring. This dual substitution pattern imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-3-fluorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHOZYXSDNJTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432060-81-5 |
Source
|
Record name | 5-bromo-3-fluorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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